![molecular formula C11H13N3O2S2 B2713480 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421462-00-1](/img/structure/B2713480.png)
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family and has shown promising results in various studies.
Scientific Research Applications
Anticancer Applications
The synthesis and evaluation of novel thiadiazole derivatives, including structures similar to the compound , have been extensively studied for their anticancer activities. For instance, a series of new pharmacophores containing the thiazole moiety have been synthesized and evaluated as potent anticancer agents. These compounds have shown significant in vitro anticancer activity against various cancer cell lines, such as Hepatocellular carcinoma (HepG-2), with some compounds demonstrating IC50 values as low as 1.61 ± 1.92 μg/mL, indicating their strong potential as anticancer agents (Gomha et al., 2017). This research highlights the therapeutic potential of thiazole and thiadiazole derivatives in cancer treatment.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of thiadiazole derivatives have also been a significant area of research. Various studies have synthesized and tested thiadiazole compounds for their effectiveness against microbial and fungal pathogens. For example, some compounds have been found to possess good to moderate antimicrobial activity against test microorganisms, with certain derivatives exhibiting antiurease and antilipase activities, indicating their potential as antimicrobial agents (Başoğlu et al., 2013). Another study focused on the synthesis of metal complexes of heterocyclic sulfonamide, which showed strong carbonic anhydrase inhibitory properties, suggesting a mechanism through which these compounds might exert their antimicrobial effects by inhibiting enzyme activities vital for microbial survival (Büyükkıdan et al., 2013).
Applications in Nematocidal Activity
Recent research has also explored the potential of thiadiazole derivatives as nematocidal agents. A study synthesized novel oxadiazole derivatives containing the 1,3,4-thiadiazole amide group, which demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, surpassing that of commercial agents. This indicates the potential of thiadiazole derivatives in agricultural applications, particularly in controlling nematode infestations (Liu et al., 2022).
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-7-10(18-14-13-7)11(16)12-5-4-8(15)9-3-2-6-17-9/h2-3,6,8,15H,4-5H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHRBDBBRLYNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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